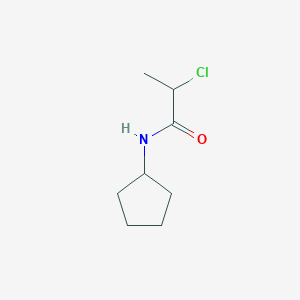

2-chloro-N-cyclopentylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopentylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDWCPUGVCYCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403985 | |

| Record name | 2-chloro-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565180-19-0 | |

| Record name | 2-chloro-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-cyclopentylpropanamide CAS 565180-19-0

An In-depth Technical Guide to 2-chloro-N-cyclopentylpropanamide (CAS 565180-19-0)

Introduction

2-chloro-N-cyclopentylpropanamide, identified by the CAS Number 565180-19-0, is a chlorinated amide compound. Structurally, it features a central propanamide backbone with a chlorine atom at the alpha position and a cyclopentyl group attached to the amide nitrogen. While not widely documented as a final, pharmacologically active agent, its chemical structure makes it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, standard analytical methods for its characterization, and its context within research and development, particularly for drug discovery professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-chloro-N-cyclopentylpropanamide are critical for its handling, storage, and application in synthetic protocols. The compound is typically supplied as a stable, solid powder.[1]

| Property | Value | Source(s) |

| CAS Number | 565180-19-0 | [1][2][3] |

| Molecular Formula | C₈H₁₄ClNO | [2][3] |

| Molecular Weight | 175.66 g/mol | [1][2] |

| Physical Form | Powder | [1] |

| Melting Point | 113-114 °C | [1] |

| Purity | Typically ≥95% | [1][4] |

| Storage Temperature | Room Temperature | [1] |

| InChI Key | YVDWCPUGVCYCNP-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

While specific, peer-reviewed synthesis routes for 2-chloro-N-cyclopentylpropanamide are not extensively published, its structure suggests a straightforward and common synthetic pathway: the acylation of cyclopentylamine with 2-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Conceptual Synthetic Workflow

The most logical and industrially scalable approach involves the reaction between an acid chloride and an amine. The cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. A base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Proposed synthesis of 2-chloro-N-cyclopentylpropanamide.

Representative Experimental Protocol

This protocol is a representative example based on standard organic synthesis techniques for amide bond formation.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopentylamine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.1 eq).

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride starting material. The base is essential for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Causality: The acylation reaction is highly exothermic. Cooling is necessary to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over 30-60 minutes.

-

Causality: A slight excess of the acid chloride ensures the complete consumption of the more valuable amine. Slow, dropwise addition maintains temperature control.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

-

Causality: This aqueous work-up sequence systematically removes unreacted starting materials and byproducts, leading to a purer crude product before final recrystallization, which further refines the product based on solubility differences.

-

Analytical Methods for Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized 2-chloro-N-cyclopentylpropanamide.

Caption: Standard analytical workflow for compound characterization.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile. Purity is assessed by the relative area of the main product peak.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Under electrospray ionization (ESI), the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 176.66, along with a characteristic isotopic pattern for a monochlorinated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide structural confirmation. Expected signals would include a multiplet for the methine proton adjacent to the chlorine, a doublet for the methyl group, and distinct signals for the N-H proton and the cyclopentyl ring protons.

-

¹³C NMR: Would show the expected number of carbon signals, including a characteristic signal for the carbonyl carbon and signals corresponding to the carbons of the cyclopentyl ring and the propanamide backbone.

-

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorption bands would include a strong C=O (amide I) stretch around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Applications in Research and Development

2-chloro-N-cyclopentylpropanamide is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of the reactive alpha-chloro group makes it a versatile synthon. This chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) in Sₙ2 reactions, allowing for the facile introduction of diverse functional groups and the construction of larger molecular scaffolds.

While this specific molecule is not an end-product, related structures containing the chloro-amide moiety are known precursors in drug synthesis. For instance, the structurally more complex molecule 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a known intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used in cancer therapy.[5][6] This highlights the utility of the chloro-cyclopentyl-amide scaffold in building blocks for developing pharmacologically active compounds.

Safety and Handling

According to available Safety Data Sheets (SDS), 2-chloro-N-cyclopentylpropanamide is classified as a hazardous substance.[1]

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection (P280).[7] Avoid breathing dust (P260).[1] Wash skin thoroughly after handling (P264).[7] Do not eat, drink or smoke when using this product (P270).[7]

-

Response: In case of contact with skin or eyes, rinse immediately and thoroughly with water (P303+P361+P353, P305+P351+P338).[1] If swallowed, rinse mouth and do NOT induce vomiting (P301+P330+P331).[1] Seek immediate medical attention (P310).[1]

-

Storage: Store in a well-ventilated place, keeping the container tightly closed.[8] Recommended storage is at room temperature.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations (P501).[1]

-

Conclusion

2-chloro-N-cyclopentylpropanamide (CAS 565180-19-0) is a well-defined chemical intermediate with established physical properties. Its utility lies in its bifunctional nature, containing a stable amide linkage and a reactive alkyl chloride. This combination makes it a valuable building block for medicinal chemists and researchers in drug development, enabling the synthesis of more elaborate and potentially bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this corrosive and harmful compound.

References

-

Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS RIBOCICLIB CHLORO AMIDE IMPURITY. [Link]

-

Moltus Research Laboratories Private Limited. 2-chloro-7-cyclopentyl-N Manufacturers and Suppliers from Mumbai. [Link]

-

Pharmaffiliates. 2-Chloro-N-(2-chloro-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4-yl)-N,7-dicyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. [Link]

- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.

Sources

- 1. 2-chloro-N-cyclopentylpropanamide | 565180-19-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 565180-19-0 | 2-Chloro-N-cyclopentylpropanamide - AiFChem [aifchem.com]

- 5. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclopentylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-chloro-N-cyclopentylpropanamide is a chemical compound of interest within synthetic chemistry and drug discovery pipelines. As a halogenated amide, its physicochemical properties are pivotal in determining its reactivity, solubility, bioavailability, and overall suitability for various applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-chloro-N-cyclopentylpropanamide and details the experimental protocols necessary for their empirical determination. This document is designed to be a practical resource for scientists, enabling a thorough understanding and characterization of this molecule.

Chemical Identity and Structure

-

IUPAC Name: 2-chloro-N-cyclopentylpropanamide

-

CAS Number: 565180-19-0[1]

-

Molecular Formula: C₈H₁₄ClNO

-

Canonical SMILES: CC(C(=O)NC1CCCC1)Cl

-

InChI Key: YVDWCPUGVCYCNP-UHFFFAOYSA-N

The molecular structure of 2-chloro-N-cyclopentylpropanamide, characterized by a cyclopentyl ring attached to a propanamide backbone with a chlorine atom at the alpha-position to the carbonyl group, dictates its chemical behavior and physical characteristics.

Known and Predicted Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Weight | 175.66 g/mol | Calculated |

| Physical Form | Powder | Experimental[2] |

| Melting Point | 113-114 °C | Experimental[2] |

| Boiling Point | (Predicted) | - |

| Density | (Predicted) | - |

| XLogP3 | 1.8 | Predicted[3] |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | Signals expected for the methyl, methine, and cyclopentyl protons. The methine proton adjacent to the chlorine will be shifted downfield. |

| ¹³C NMR | Signals corresponding to the carbonyl, methyl, methine, and cyclopentyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with isotopic patterns characteristic of a chlorine-containing compound. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-chloro-N-cyclopentylpropanamide. The rationale behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: Ensure the 2-chloro-N-cyclopentylpropanamide sample is thoroughly dried to remove any residual solvent. Grind the crystalline powder to a fine consistency.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

For a preliminary determination, use a rapid heating rate (e.g., 10-20 °C/minute) to find an approximate melting range.

-

For an accurate measurement, use a slower heating rate (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be reported as a range.

Solubility Profile

Causality: The solubility of a compound in various solvents is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute determines the extent of dissolution. This property is fundamental for designing purification methods (crystallization), extraction procedures, and formulations for biological assays.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

Add a pre-weighed amount of 2-chloro-N-cyclopentylpropanamide (e.g., 10 mg) to a test tube.

-

Add a measured volume of the selected solvent (e.g., 1 mL) in small increments.

-

After each addition, vigorously vortex the mixture for at least 30 seconds.

-

Visually inspect the solution for complete dissolution.

-

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Quantitative Determination (Optional): For a more precise measurement, prepare a saturated solution at a specific temperature, filter the undissolved solid, and determine the concentration of the solute in the filtrate using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating and quantifying the components of a mixture. For 2-chloro-N-cyclopentylpropanamide, a reversed-phase HPLC method can effectively separate the target compound from potential impurities arising from its synthesis.

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 stationary phase column is recommended.

-

Mobile Phase Preparation: A common mobile phase for compounds of this polarity would be a gradient of acetonitrile and water, potentially with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Sample Preparation:

-

Prepare a stock solution of 2-chloro-N-cyclopentylpropanamide in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan (likely in the range of 200-220 nm due to the amide chromophore).

-

-

Analysis: Inject the prepared samples and analyze the resulting chromatograms to determine the retention time of the main peak and the area percentage of any impurities.

Thermal Stability Analysis

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase behavior of a material. TGA measures changes in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions.

TGA Protocol:

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of 2-chloro-N-cyclopentylpropanamide (5-10 mg) into the TGA pan.

-

Experimental Conditions:

-

Atmosphere: Typically an inert atmosphere like nitrogen to prevent oxidative decomposition.

-

Heating Rate: A standard heating rate is 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature beyond the expected decomposition point (e.g., 30 °C to 600 °C).

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is a measure of thermal stability.

DSC Protocol:

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., nitrogen).

-

Heating/Cooling Rate: A typical rate is 10 °C/min.

-

Temperature Program: Heat the sample to a temperature above its melting point, cool it down, and then heat it again to observe thermal transitions.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, and exothermic peaks for crystallization.

Spectroscopic Characterization

Causality: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will confirm the hydrogen and carbon framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-Cl stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or as the eluent from an HPLC or GC system.

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

-

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of 2-chloro-N-cyclopentylpropanamide.

Logical Relationship of Solubility and Polarity

Caption: Predicted solubility of 2-chloro-N-cyclopentylpropanamide based on solvent polarity.

Conclusion

While experimental data for 2-chloro-N-cyclopentylpropanamide is limited in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough physicochemical characterization. By following the outlined procedures, researchers can confidently determine the key properties of this compound, enabling its effective use in further research and development activities. The combination of known data, predictive insights, and robust experimental methodologies presented herein serves as a comprehensive resource for the scientific community.

References

-

PubChem. 2-chloro-N-cyclopentylacetamide. [Link]

-

ResearchGate. Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. [Link]

-

PubChemLite. 2-chloro-n-cyclopentylpropanamide (C8H14ClNO). [Link]

Sources

2-chloro-N-cyclopentylpropanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-chloro-N-cyclopentylpropanamide

This document provides a comprehensive technical guide for the synthesis of 2-chloro-N-cyclopentylpropanamide, a valuable chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide delves into the core synthetic pathway, the underlying reaction mechanisms, and detailed, field-proven experimental protocols.

Strategic Overview: The Acyl Chloride Pathway

The synthesis of N-substituted amides is a cornerstone of organic chemistry. For the specific synthesis of 2-chloro-N-cyclopentylpropanamide, the most direct and industrially scalable approach is the nucleophilic acyl substitution reaction between an acyl chloride and a primary amine. This method is selected for its high efficiency, rapid reaction rates, and the relative ease of purification.

The overall synthetic strategy is a two-step process, beginning with the preparation of the essential acylating agent, 2-chloropropanoyl chloride, followed by its reaction with cyclopentylamine to yield the final product.

Caption: Mechanism of nucleophilic acyl substitution.

Synthesis of Key Precursor: 2-Chloropropanoyl Chloride

The acylating agent, 2-chloropropanoyl chloride, is not always commercially available in the desired quantity or purity and is often prepared from its corresponding carboxylic acid.

Causality Behind Experimental Choices:

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:

-

High Reactivity: It readily reacts with carboxylic acids under relatively mild conditions.

-

Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. [1]This provides a powerful thermodynamic driving force for the reaction and simplifies purification, as the gaseous byproducts can be easily removed from the reaction mixture, shifting the equilibrium towards the product.

-

Clean Reaction: It typically results in a high yield of the desired acyl chloride with minimal side products.

Experimental Protocol: Synthesis of 2-Chloropropanoyl Chloride

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Chloropropionic acid

-

Thionyl chloride (SOCl₂)

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

-

Reaction flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube or gas outlet leading to a base trap (e.g., a beaker with sodium hydroxide solution).

-

Charging Reactants: In the flask, place 2-chloropropionic acid.

-

Addition of Thionyl Chloride: Slowly add an excess (typically 1.5 to 2.0 molar equivalents) of thionyl chloride to the flask. Add a few drops of DMF as a catalyst. The reaction is exothermic and will likely begin to evolve gas (SO₂ and HCl).

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

-

Purification: The excess thionyl chloride can be removed by distillation. The resulting crude 2-chloropropanoyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product. [1]

Core Synthesis: 2-chloro-N-cyclopentylpropanamide

With the acyl chloride in hand, the final step is the amidation reaction.

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. [2]These solvents will not react with the highly reactive acyl chloride and are effective at dissolving both reactants.

-

Base: While cyclopentylamine can act as its own base, it is more efficient to use two equivalents of the amine or to add one equivalent of the amine and one equivalent of a non-nucleophilic tertiary amine like triethylamine (Et₃N). [2]This ensures that one equivalent of the primary amine is fully available for the nucleophilic attack, maximizing yield, while the other base neutralizes the generated HCl.

-

Temperature Control: The reaction is highly exothermic. Adding the acyl chloride slowly to a cooled solution of the amine helps to control the reaction rate, prevent side reactions, and ensure safety.

Experimental Protocol: Synthesis of 2-chloro-N-cyclopentylpropanamide

Materials:

-

Cyclopentylamine

-

2-Chloropropanoyl chloride

-

Triethylamine (Et₃N) (optional, but recommended)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

-

Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopentylamine (1.0 eq.) and triethylamine (1.1 eq.) in dry dichloromethane. Cool the flask in an ice bath (0 °C).

-

Acyl Chloride Addition: Dissolve 2-chloropropanoyl chloride (1.0 eq.) in a separate portion of dry dichloromethane and place it in the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0-5 °C. A white precipitate (triethylammonium chloride) will form. [3]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel. Quench the reaction by washing with water.

-

Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid), and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-chloro-N-cyclopentylpropanamide can be further purified by recrystallization or column chromatography on silica gel if necessary to achieve high purity.

Data Presentation: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Role | Key Characteristics |

| 2-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | Electrophile / Acylating Agent | Highly reactive, pungent liquid, moisture-sensitive. [1][4] |

| Cyclopentylamine | C₅H₁₁N | 85.15 | Nucleophile / Base | Colorless liquid, primary amine. |

| Triethylamine | C₆H₁₅N | 101.19 | Non-nucleophilic Base | Tertiary amine used to scavenge HCl. |

| 2-chloro-N-cyclopentylpropanamide | C₈H₁₄ClNO | 175.65 | Target Product | N-substituted amide. |

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link] [3]2. Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link] [5]3. SparkNotes. (n.d.). Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]

-

MDPI. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing N-fatty acyl amino acid surfactant from methyl ester.

-

PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]

-

National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

-

CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-pentylpropanamide (C8H16ClNO). Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of D-(+)-2-chloro-propanoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.

-

PubChem. (n.d.). 2-chloro-N-propylpentanamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-pentylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). Chloroacetonitrile synthesis.

Sources

A Technical Guide to the Solubility of 2-chloro-N-cyclopentylpropanamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-cyclopentylpropanamide, a key intermediate in various synthetic pathways. As the development and optimization of pharmaceutical and chemical manufacturing processes heavily rely on understanding the behavior of compounds in different solvent systems, this document offers a foundational framework for researchers, scientists, and drug development professionals.[1] The guide outlines the predicted solubility of 2-chloro-N-cyclopentylpropanamide in a range of common organic solvents, details a robust experimental protocol for empirical solubility determination, and explains the underlying physicochemical principles that govern its solubility profile. This work aims to equip scientists with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that dictates its behavior in a solution. In the context of drug discovery and chemical synthesis, understanding a compound's solubility is paramount for several reasons, including reaction kinetics, purification, formulation, and bioavailability.[1][2] For a molecule like 2-chloro-N-cyclopentylpropanamide, which possesses both polar (amide and chloro groups) and non-polar (cyclopentyl and propyl groups) moieties, its solubility can vary significantly across different organic solvents. This guide delves into the principles governing this behavior and provides a practical framework for its assessment.

The general principle of "like dissolves like" serves as a primary predictor of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4] The molecular structure of 2-chloro-N-cyclopentylpropanamide suggests a degree of polarity, indicating that it is likely to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents. However, empirical determination is essential for precise quantification.

Physicochemical Properties of 2-chloro-N-cyclopentylpropanamide

A foundational understanding of the physicochemical properties of 2-chloro-N-cyclopentylpropanamide is crucial for interpreting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₈H₁₄ClNO | Based on chemical structure |

| Molecular Weight | 175.66 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Typical for similar organic amides |

| Melting Point | Not readily available; prediction requires experimental determination. | N/A |

| Polarity | Moderately polar | Presence of polar amide and chloro functional groups balanced by non-polar alkyl and cycloalkyl groups. |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a predicted solubility profile for 2-chloro-N-cyclopentylpropanamide in a selection of common organic solvents at ambient temperature is presented below. It is important to note that these are estimated values and should be confirmed by experimental measurement.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility ( g/100 mL) | Classification |

| Hexane | 1.88 | < 0.1 | Sparingly Soluble |

| Toluene | 2.38 | 1 - 5 | Slightly Soluble |

| Diethyl Ether | 4.34 | 5 - 10 | Soluble |

| Ethyl Acetate | 6.02 | > 10 | Freely Soluble |

| Acetone | 20.7 | > 20 | Very Soluble |

| Ethanol | 24.5 | > 20 | Very Soluble |

| Methanol | 32.7 | > 15 | Freely Soluble |

| Water | 80.1 | < 0.01 | Insoluble |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[5] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment

-

2-chloro-N-cyclopentylpropanamide (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-chloro-N-cyclopentylpropanamide to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.

-

Perform a precise dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 2-chloro-N-cyclopentylpropanamide of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2-chloro-N-cyclopentylpropanamide:

-

Temperature: The solubility of most solids in liquids increases with temperature.[4] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a significant role. A solvent that can effectively solvate the solute molecules will lead to higher solubility.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[2]

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-N-cyclopentylpropanamide in organic solvents. While a predicted solubility profile is offered based on physicochemical principles, it is strongly recommended that researchers perform empirical measurements using the detailed protocol provided. A thorough understanding of solubility is a cornerstone of successful process development, enabling informed solvent selection for reactions, purifications, and formulations, ultimately leading to more efficient and robust chemical processes.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Solubility of Organic Compounds. (2023, August 31).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- 2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide. (n.d.). AiFChem.

- 2-Chloro-N-pentylpropanamide. (n.d.). PubChem.

- 2-chloro-N-cyclopentylacetamide. (n.d.). PubChem.

- 2-chloro-N-propylpentanamide. (n.d.). PubChem.

- 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. (2025, October 28). ChemicalBook.

- 2-chloro-N-propylpropanamide. (n.d.). PubChem.

- 2-Chloro-N,N-dimethylpropanamide. (n.d.). ChemScene.

- Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). ResearchGate.

- The Solubility of 2-Chloro-2-methylpropane in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- 2-Chloro-n-cyclohexylpropanamide. (n.d.). ChemScene.

- 2-Chloro-n-cyclopentylpropanamide. (n.d.). ChemScene.

- 2-chloro-N-(1-phenylethyl)propanamide. (n.d.). PubChem.

Sources

Unveiling the Bioactive Potential of 2-chloro-N-cyclopentylpropanamide: A Technical Guide for Researchers

Introduction: Deconstructing 2-chloro-N-cyclopentylpropanamide

2-chloro-N-cyclopentylpropanamide is a synthetic amide featuring a distinct chemical architecture comprising a propanamide backbone, a reactive chlorine atom at the alpha-position, and a cyclopentyl group attached to the nitrogen atom. While specific research on this molecule is nascent, its structural similarity to the well-documented class of chloroacetamide compounds provides a strong foundation for predicting its potential biological activities. This guide offers a comprehensive technical framework for researchers and drug development professionals to explore the bio-potential of this compound, focusing on hypothesized mechanisms and robust validation protocols.

The chloroacetamide functional group is the lynchpin of its predicted activity. This moiety is a known electrophile, capable of reacting with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine. This reactivity underpins the herbicidal and toxicological profiles of many related compounds.

Hypothesized Biological Activity: A Two-Pronged Investigation

Based on established literature for structurally analogous chloroacetamides, we propose two primary avenues for investigating the biological activity of 2-chloro-N-cyclopentylpropanamide: inhibition of very-long-chain fatty acid (VLCFA) synthesis and induction of oxidative stress-mediated cytotoxicity.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of VLCFA synthesis.[1] VLCFAs are essential components of various cellular structures and signaling molecules. Their synthesis is catalyzed by a multi-enzyme complex in the endoplasmic reticulum, with a key enzyme being VLCFA elongase. It is hypothesized that the electrophilic chlorine atom of 2-chloro-N-cyclopentylpropanamide can covalently bind to a critical cysteine residue in the active site of VLCFA elongase, thereby inhibiting its function.[1]

A robust in vitro assay is required to quantify the inhibitory potential of the compound on VLCFA elongase activity.

Protocol:

-

Microsome Isolation: Isolate microsomes, which are rich in VLCFA elongase, from a suitable plant or yeast model system.

-

Substrate Preparation: Prepare a reaction mixture containing the necessary substrates for VLCFA elongation, including a fatty acyl-CoA primer (e.g., C18-CoA), malonyl-CoA, and NADPH.

-

Inhibitor Incubation: Pre-incubate the isolated microsomes with varying concentrations of 2-chloro-N-cyclopentylpropanamide.

-

Reaction Initiation and Termination: Initiate the elongation reaction by adding the substrates. After a defined incubation period, terminate the reaction.

-

VLCFA Extraction and Analysis: Extract the fatty acids and analyze the VLCFA content using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the VLCFA elongase activity.

Workflow for VLCFA Elongase Inhibition Assay:

Caption: Workflow for determining the inhibitory effect of 2-chloro-N-cyclopentylpropanamide on VLCFA elongase activity.

Induction of Oxidative Stress and Cytotoxicity

Numerous studies have demonstrated that chloroacetamide herbicides can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[2][3][4][5] This oxidative stress can trigger a cascade of events, including DNA damage, lipid peroxidation, and ultimately, apoptosis (programmed cell death).[2][3][4][5]

A series of cell-based assays are essential to characterize the cytotoxic effects and the role of oxidative stress.

Cell Viability Assay (MTT Assay):

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-N-cyclopentylpropanamide for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce MTT to a purple formazan product.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength to quantify cell viability.

-

Data Analysis: Determine the IC50 value for cytotoxicity.

Reactive Oxygen Species (ROS) Detection Assay:

-

Cell Culture and Treatment: Culture and treat cells with 2-chloro-N-cyclopentylpropanamide as described above.

-

Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Culture and Treatment: Culture and treat cells with the compound.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Analysis (Western Blotting):

To investigate the molecular mechanisms underlying apoptosis, key signaling proteins can be analyzed by Western blotting. The MAPK/ERK pathway is often implicated in stress-induced apoptosis.[2][4][5]

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the MAPK/ERK pathway (e.g., phosphorylated JNK, p38) and apoptotic markers (e.g., cleaved caspase-3).

-

Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

Workflow for Cytotoxicity and Oxidative Stress Assessment:

Caption: A multi-assay approach to evaluate the cytotoxicity and oxidative stress-inducing potential of 2-chloro-N-cyclopentylpropanamide.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Bioactivity of 2-chloro-N-cyclopentylpropanamide

| Assay | Endpoint | Result (e.g., IC50 in µM) |

| VLCFA Elongase Inhibition | IC50 | Insert Value |

| Cell Viability (MTT) | IC50 (72h) | Insert Value |

| ROS Production | Fold Increase vs. Control | Insert Value |

| Apoptosis | % Apoptotic Cells | Insert Value |

Conclusion and Future Directions

This technical guide provides a foundational framework for elucidating the potential biological activities of 2-chloro-N-cyclopentylpropanamide. The proposed experiments, grounded in the known mechanisms of related chloroacetamide compounds, will enable a thorough characterization of its inhibitory effects on VLCFA synthesis and its potential as a cytotoxic agent. Positive findings from these in vitro studies would warrant further investigation, including in vivo studies in model organisms and more detailed mechanistic studies to identify specific cellular targets and signaling pathways. The exploration of this compound could lead to the development of novel herbicides, or with further structural modifications, potentially new therapeutic agents.

References

- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.

- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.

- Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchG

- Mode of Action for Chloroacetamides and Functionally Rel

- Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis - MDPI.

- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.

- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - Ingenta Connect.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Genotoxicity of chloroacetamide herbicides and their metabolites ...: Ingenta Connect [ingentaconnect.com]

A Phased Approach for the Preliminary In-Vitro Screening of 2-chloro-N-cyclopentylpropanamide

An In-Depth Technical Guide for Drug Discovery and Agrochemical Professionals

Abstract: This guide outlines a comprehensive, tiered strategy for the preliminary in-vitro screening of the novel compound, 2-chloro-N-cyclopentylpropanamide. Lacking prior biological data, this document establishes a logical, hypothesis-driven workflow. The compound's structural similarity to chloroacetamide herbicides suggests a potential mode of action involving the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3] Consequently, the proposed screening cascade is designed to first detect phytotoxicity, then quantify cellular effects, and finally, elucidate the specific molecular target. Methodologies include whole-organism assays using the model plant Arabidopsis thaliana, cellular viability assays with plant cell suspension cultures, and a targeted biochemical assay for VLCFA elongase (VLCFAE) inhibition. This guide provides detailed, self-validating protocols, data interpretation frameworks, and the scientific rationale underpinning each experimental choice, equipping researchers to efficiently characterize this new chemical entity.

Introduction: Establishing a Scientific Premise

The compound 2-chloro-N-cyclopentylpropanamide belongs to the α-chloro amide class of molecules. This chemical family is notable for including numerous commercial herbicides such as alachlor and metolachlor.[4] The primary mode of action for these herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases, a group of enzymes critical for plant development.[1][5][6] VLCFAs are essential precursors for vital cellular components, including cuticular waxes and sphingolipids, and their disruption leads to a cessation of cell division and expansion, particularly during seedling emergence and growth.[1][2]

Given the structural alerts within 2-chloro-N-cyclopentylpropanamide, it is hypothesized that this compound may exhibit herbicidal activity by targeting the VLCFAE enzyme complex. This guide, therefore, details a phased screening approach designed to systematically test this hypothesis.

The screening cascade is structured in three logical phases:

-

Phase I: Primary Phenotypic Screening. Broadly assesses the compound's biological effect on a whole organism (model plant) to confirm phytotoxicity.

-

Phase II: Secondary Cellular Screening. Quantifies the compound's potency (e.g., IC50) using a more controlled in-vitro system like plant cell cultures.

-

Phase III: Mechanistic Biochemical Screening. Directly tests the hypothesis by measuring the compound's inhibitory effect on the target enzyme, VLCFAE.

This tiered approach ensures that resources are allocated efficiently, with each phase providing the necessary validation to proceed to the next, more specific level of investigation.

dot graph TD subgraph "Screening Workflow for 2-chloro-N-cyclopentylpropanamide" direction LR A[Start: Compound Synthesis & QC] --> B{Phase I: Primary Screen}; B --> C{Does it inhibit root growth?}; C -- Yes --> D[Phase II: Cellular Assay]; C -- No --> E[End: Inactive or Repurpose]; D --> F{Is it cytotoxic with IC50 < 100µM?}; F -- Yes --> G[Phase III: Mechanistic Assay]; F -- No --> E; G --> H{Does it inhibit VLCFAE enzyme?}; H -- Yes --> I[End: Confirmed Hit Proceed to Lead Op]; H -- No --> J[End: Active, but off-target. Re-evaluate]; end

graph

Caption: Overall workflow for the in-vitro screening cascade.

Phase I: Primary Phenotypic Screening - Root Growth Inhibition Assay

Scientific Rationale: The inhibition of early seedling growth is a classic symptom of chloroacetamide herbicides.[2] The primary root elongation assay using Arabidopsis thaliana is a highly sensitive, reproducible, and scalable method for detecting phytotoxicity.[7][8][9] It serves as a robust primary screen to confirm that the compound has a biological effect on a whole plant system before committing to more complex assays.

Detailed Experimental Protocol: Arabidopsis thaliana Root Elongation Assay

-

Seed Sterilization:

-

Place Arabidopsis thaliana (Col-0) seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.[7]

-

Pellet seeds by centrifugation, remove ethanol, and add 1 mL of 50% bleach containing 0.1% SDS.[10]

-

Incubate for 10 minutes with occasional vortexing.[10]

-

Rinse the seeds five times with sterile distilled water.[10]

-

-

Plate Preparation:

-

Prepare Murashige and Skoog (MS) basal medium with vitamins and 1% sucrose, adjusting the pH to 5.7. Solidify with 0.8% agar.

-

Autoclave and cool to ~55°C.

-

Add 2-chloro-N-cyclopentylpropanamide (dissolved in DMSO) to final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is ≤0.1% in all plates, including the vehicle control.

-

Pour ~25 mL of medium into sterile 100 mm square petri plates.

-

-

Seed Plating and Incubation:

-

Using a sterile pipette tip, place 10-15 sterilized seeds in a horizontal line on the surface of the agar, approximately 1 cm from the top edge of the plate.

-

Seal the plates with parafilm and place them vertically in a growth chamber at 4°C for 2 days for stratification.[10]

-

Transfer plates to a growth chamber set to 23°C with a 16-hour light/8-hour dark cycle.[10]

-

-

Data Acquisition and Analysis:

-

After 7 days, place the plates on a flatbed scanner or use a digital camera to capture high-resolution images.

-

Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip.[11]

-

Calculate the average root length and standard deviation for each concentration.

-

Express results as a percentage of the vehicle control and plot a dose-response curve.

-

Expected Data Output & Interpretation

A successful "hit" in this assay is a compound that demonstrates a dose-dependent inhibition of root growth.

| Concentration (µM) | Mean Root Length (mm) ± SD | % Inhibition (Relative to Control) |

| 0 (Vehicle Control) | 45.2 ± 3.1 | 0% |

| 1 | 40.1 ± 2.8 | 11.3% |

| 10 | 22.5 ± 1.9 | 50.2% |

| 100 | 5.3 ± 0.8 | 88.3% |

| Caption: Example data table for the root growth inhibition assay. |

Trustworthiness Check: The protocol is self-validating through the inclusion of a vehicle control (DMSO), which establishes the baseline for normal growth. A known chloroacetamide herbicide (e.g., alachlor) should be used as a positive control to confirm the assay is performing as expected. A statistically significant, dose-dependent reduction in root length relative to the control indicates a positive result, warranting progression to Phase II.

Phase II: Secondary Cellular Screening - Plant Cell Viability Assay

Scientific Rationale: While whole-plant assays are valuable, they can be influenced by factors like compound uptake, translocation, and metabolism.[4] A plant cell suspension culture assay provides a more direct measure of cytotoxicity in a homogenous system.[12][13] This allows for the accurate determination of the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency. A fluorescent dual-staining method using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) is a reliable technique for this purpose.[14]

dot graph TD subgraph "Cell Viability Staining Mechanism" A["Compound TreatmentPlant Cell Suspension"] --> B{Cell Membrane Integrity?}; B -- "Intact (Viable Cell)" --> C[FDA Enters Cell]; C --> D["Esterases cleave FDAto Fluorescein"]; D --> E["Green Fluorescence(Trapped in Cell)"]; B -- "Compromised (Non-Viable Cell)" --> F[PI Enters Cell]; F --> G["PI Intercalateswith DNA"]; G --> H["Red Fluorescence(Nucleus)"]; end

graph

Caption: Logic of dual fluorescent staining for cell viability.

Detailed Experimental Protocol: FDA/PI Viability Assay

-

Cell Culture Maintenance:

-

Maintain a Nicotiana tabacum (BY-2) or Arabidopsis thaliana cell suspension culture in a suitable liquid medium on an orbital shaker.

-

Subculture weekly to ensure cells are in the exponential growth phase for experiments.

-

-

Compound Treatment:

-

In a 96-well microplate, add 100 µL of cell suspension per well.

-

Add the test compound from a concentrated stock solution (in DMSO) to achieve a range of final concentrations (e.g., 0.1 to 200 µM). Include vehicle control and positive control wells.

-

Incubate the plate on a shaker for 24-48 hours.

-

-

Staining and Imaging:

-

Prepare a 10X staining solution containing Fluorescein Diacetate (FDA) and Propidium Iodide (PI).

-

Add 10 µL of the 10X stain solution to each 100 µL well.

-

Incubate at room temperature for 5-10 minutes in the dark.

-

Image the wells using a fluorescence microscope or a high-content imager with appropriate filter sets (FITC for green/viable cells, Texas Red for red/non-viable cells).

-

-

Data Analysis:

-

Count the number of green (viable) and red (non-viable) cells in multiple fields of view for each well.

-

Calculate the percentage of viable cells: (Number of Green Cells / Total Number of Cells) * 100.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Expected Data Output & Interpretation

The primary output is a dose-response curve from which the IC50 value is derived. A potent compound will have a low micromolar or nanomolar IC50.

| Parameter | Value |

| IC50 | 8.7 µM |

| Hill Slope | -1.2 |

| R² | 0.992 |

| Caption: Example IC50 data derived from the cell viability assay. |

Trustworthiness Check: This protocol is validated by comparing the vehicle control (should be >95% viable) with a positive control (e.g., a known herbicide or a cytotoxic agent) which should result in <5% viability. The reproducibility of the IC50 value across replicate experiments confirms the reliability of the data. An IC50 value below 100 µM is a common threshold to justify advancing a compound to mechanistic studies.[15]

Phase III: Mechanistic Biochemical Screening - VLCFAE Inhibition Assay

Scientific Rationale: The ultimate test of the working hypothesis is to determine if 2-chloro-N-cyclopentylpropanamide directly inhibits the VLCFAE enzyme complex.[16] This is achieved through an in-vitro biochemical assay using microsomal fractions isolated from plants, which are rich in the endoplasmic reticulum where the VLCFAE enzymes are located.[5][6] The assay measures the incorporation of a radiolabeled precursor into VLCFAs.

Detailed Experimental Protocol: Microsomal VLCFAE Assay

-

Microsome Isolation:

-

Germinate and grow leek (Allium porrum) seedlings in the dark for 7-10 days (leek is a standard model for this assay).

-

Homogenize the etiolated tissue in a cold extraction buffer.

-

Perform differential centrifugation to pellet and wash the microsomal fraction.

-

Resuspend the final microsomal pellet in a storage buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

-

-

Enzyme Inhibition Assay:

-

The reaction mixture should contain: buffer (e.g., HEPES-KOH, pH 7.2), cofactors (ATP, CoA, NADPH), and the substrate, [1-¹⁴C]malonyl-CoA.

-

Add the test compound (dissolved in DMSO) to the reaction tubes at various concentrations.

-

Initiate the reaction by adding the microsomal protein fraction.

-

Incubate at 30°C for 30 minutes. The reaction involves the elongation of endogenous fatty acyl-CoA primers with the radiolabeled malonyl-CoA.[17]

-

-

Product Extraction and Quantification:

-

Stop the reaction by saponification with alcoholic KOH.

-

Acidify the mixture and extract the total fatty acids with hexane.

-

Evaporate the hexane and redissolve the fatty acid residue.

-

Quantify the amount of incorporated radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the enzyme activity as the amount of ¹⁴C incorporated per unit time per mg of protein.

-

Normalize the activity data to the vehicle control (100% activity).

-

Plot the percent inhibition against compound concentration to determine the IC50 value for enzyme inhibition.

-

Expected Data Output & Interpretation

Direct inhibition of the VLCFAE enzyme confirms the compound's mode of action.

| Concentration (µM) | Scintillation Counts (DPM) | % VLCFAE Activity |

| 0 (Vehicle Control) | 15,840 | 100% |

| 0.1 | 13,950 | 88.1% |

| 1 | 8,120 | 51.3% |

| 10 | 1,650 | 10.4% |

| 100 | 310 | 2.0% |

| Caption: Example data from a VLCFAE biochemical inhibition assay. |

Trustworthiness Check: The assay's validity is confirmed with a "no enzyme" control (to measure background radiation) and a "vehicle" control (to establish 100% activity). A known VLCFAE inhibitor like metazachlor serves as a positive control.[17] A low IC50 value from this assay, consistent with the cellular IC50 from Phase II, provides strong evidence that 2-chloro-N-cyclopentylpropanamide is a direct inhibitor of VLCFA synthesis.

Conclusion and Future Directions

This in-depth guide presents a phased, hypothesis-driven strategy for the preliminary in-vitro characterization of 2-chloro-N-cyclopentylpropanamide. By progressing from a whole-organism screen to cellular and finally biochemical assays, researchers can efficiently and rigorously evaluate the compound's potential as a VLCFAE inhibitor. Positive results from this cascade—specifically, potent inhibition in all three phases—would strongly support its classification as a herbicidal active ingredient. Subsequent research should focus on selectivity (crop safety vs. weed control), in-vivo efficacy in greenhouse trials, and structure-activity relationship (SAR) studies to optimize its potency and properties.

References

-

In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.

-

Measurement of Plant Cell Viability. Lifeasible.

-

Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology | Cambridge Core.

-

Plant Cell Viability Assay Kit (PA0100) - Bulletin. Sigma-Aldrich.

-

How to perform cell density and cell viability studies of cell suspension or callus culture? ResearchGate.

-

PharmaOnco™ Plant Cell Viability Assay Kit. Creative Biolabs.

-

Screening for Herbicide Resistance in Weeds. BioOne Complete.

-

Cell suspension culture: an overview. Lab Associates.

-

In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture.

-

IN VITRO TEST SYSTEM FOR HERBICIDE PHYTOTOXICITY ON MATURE EMBRYOS OF FRUIT SPECIES. Acta Horticulturae.

-

Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PubMed.

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology - ACS Publications.

-

Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay. PMC - NIH.

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.

-

Studies on the inhibition of plant very-long-chain fatty acid elongase by a novel herbicide, pyroxasulfone. ResearchGate.

-

Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PNAS.

-

The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate.

-

2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777. PubChem.

-

Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces Isolated From Root-Associated Soil of Artemisia annua. Frontiers.

-

The root growth inhibition activity tests against Arabidopsis thaliana... ResearchGate.

-

arabidopsis root transformation assays seed sterilization. Biological Sciences - Purdue.

-

A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. PubMed.

-

Inhibition of Primary Roots and Stimulation of Lateral Root Development in Arabidopsis thaliana by the Rhizobacterium Serratia marcescens 90-166 Is through Both Auxin-Dependent and -Independent Signaling Pathways. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces Isolated From Root-Associated Soil of Artemisia annua [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocols Plant Genes [bio.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]

- 13. labassociates.com [labassociates.com]

- 14. researchgate.net [researchgate.net]

- 15. bioone.org [bioone.org]

- 16. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Sourcing 2-chloro-N-cyclopentylpropanamide for Research: A Technical Guide to Supplier Qualification and In-House Verification

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The reproducibility of experimental results and the success of a research campaign hinge on the quality of the chemical building blocks utilized. This guide provides an in-depth technical framework for sourcing 2-chloro-N-cyclopentylpropanamide (CAS No. 565180-19-0), a valuable intermediate in medicinal chemistry. More than a simple list of vendors, this document outlines a self-validating system for supplier selection and incoming material verification, empowering researchers to proceed with confidence.

Introduction: The Role of 2-chloro-N-cyclopentylpropanamide in Drug Discovery

2-chloro-N-cyclopentylpropanamide belongs to the class of α-chloro amides, which are versatile synthetic intermediates. The presence of the reactive chlorine atom alpha to the carbonyl group allows for a variety of nucleophilic substitution reactions, making it a key component for building molecular complexity. The N-cyclopentyl group can influence the pharmacokinetic properties of a final compound, such as its lipophilicity and metabolic stability.

While specific public-domain applications of 2-chloro-N-cyclopentylpropanamide are not extensively documented, its structural motifs are prevalent in contemporary drug discovery. Chloro-containing molecules are integral to numerous FDA-approved drugs, and the N-cyclopentyl amide moiety is explored for its potential to confer favorable biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Therefore, securing a reliable source of this building block is a critical first step in many research and development pipelines.

Commercial Suppliers: A Comparative Overview

A number of chemical suppliers offer 2-chloro-N-cyclopentylpropanamide for research purposes. The choice of supplier should be based on a combination of factors including stated purity, availability of analytical data, cost, and shipping times. Below is a comparative table of some recognized suppliers.

| Supplier | Stated Purity | Availability | Key Documentation Offered |

| Sigma-Aldrich (Merck) | 95% | In Stock | Certificate of Analysis (CoA), Certificate of Origin (COO) |

| ChemScene | ≥98% | Inquire | Certificate of Analysis (CoA) available upon request |

| Enamine | >95% | In Stock | Analytical data (NMR, LC-MS) available upon request |

| Amadis Chemical | 97% | Inquire | SDS, Specification Sheet |

| Moltus Research Laboratories | Custom Synthesis | Made to Order | Analytical data provided with batch |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

The Self-Validating System: A Two-Pillar Approach to Quality Assurance

Relying solely on a supplier's stated purity is not a robust scientific practice. A self-validating system, rooted in the principles of "trust but verify," should be implemented. This system is built on two pillars: rigorous supplier documentation review and independent in-house analytical verification.

Caption: A workflow for sourcing and verifying 2-chloro-N-cyclopentylpropanamide.

Pillar 1: Scrutinizing Supplier Documentation

Before placing an order, a thorough review of the supplier's analytical documentation is essential. The most critical document is the Certificate of Analysis (CoA) .

What to look for in a CoA:

-

Compound Identification: Full chemical name, CAS number, and molecular formula.

-

Batch Number: Ensures the data is specific to the material you will receive.

-

Appearance: Should match the expected physical state (e.g., white to off-white solid).

-

Purity Determination Method: The analytical technique used to assess purity must be stated (e.g., HPLC, GC, NMR).

-

Purity Value: The reported purity level.

-

Analytical Data/Spectra: A high-quality supplier will often provide a copy of the spectrum (e.g., ¹H NMR, HPLC chromatogram) used for batch release.

A CoA that lacks this level of detail should be considered a red flag.

Pillar 2: In-House Analytical Verification

Upon receipt of the compound, independent verification of its identity and purity is the cornerstone of a self-validating system.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

~ 6.5-7.0 ppm (broad singlet, 1H): Amide N-H proton.

-

~ 4.5-4.7 ppm (quartet, 1H): Methine proton (CH) alpha to the chlorine atom.

-

~ 4.1-4.3 ppm (quintet, 1H): Methine proton (CH) of the cyclopentyl group attached to the nitrogen.

-

~ 1.5-2.0 ppm (multiplet, 8H): Methylene protons (CH₂) of the cyclopentyl ring.

-

~ 1.7 ppm (doublet, 3H): Methyl protons (CH₃).

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the supplied 2-chloro-N-cyclopentylpropanamide in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the peaks.

-

Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the predicted spectrum and the compound's known structure.

Caption: Workflow for ¹H NMR identity verification.

HPLC is the most common and reliable method for determining the purity of non-volatile small molecules.

Experimental Protocol: HPLC Purity Analysis

-